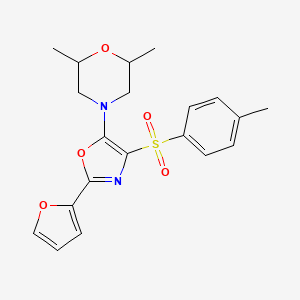

4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine

説明

特性

IUPAC Name |

4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)26-15(3)12-22)27-18(21-19)17-5-4-10-25-17/h4-10,14-15H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTUMSOYNCZQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with an appropriate amine to form the furan-2-yl amide. The oxazole ring is introduced through a cyclization reaction involving a tosyl-protected amino alcohol and a suitable dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Oxazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Molecular Conformation and Substituent Effects

- Planarity vs. In contrast, Compound 5 () exhibits near-planarity except for a perpendicular fluorophenyl group .

- Substituent Influence :

Research Implications

The structural diversity among these compounds highlights the role of heterocycle choice and substituent design in tuning physicochemical and biological properties. For instance, replacing the thiazole in Compound 5 with an oxazole (as in the target compound) could alter electronic profiles and binding affinities. Further crystallographic studies on the target compound would clarify conformational preferences and intermolecular interactions .

生物活性

4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a furan ring and a morpholine moiety. Its molecular formula is represented as . The presence of the furan ring is significant as it often contributes to the biological activity of compounds by participating in various biochemical interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

1. Antitumor Studies

A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of derivatives similar to 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine. These compounds were tested against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting a promising therapeutic potential for further development .

2. Antimicrobial Activity

In another investigation, the compound was assessed for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests that while the compound may not be highly potent as an antibiotic, it could serve as a lead compound for further modifications .

Table 1: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | A549 | 20 | Apoptosis induction |

| Antitumor | HeLa | 15 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 75 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 100 | Inhibition of protein synthesis |

Q & A

Q. What are the established synthetic routes for 4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine, and how are key intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxazole core via cyclization of tosylated precursors under acidic conditions.

- Step 2 : Introduction of the furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Step 3 : Morpholine ring functionalization through nucleophilic substitution or Mannich reactions, as demonstrated in analogous 2,6-dimethylmorpholine derivatives .

- Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) are standard for intermediates. Confirm purity via HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, morpholine methyl groups at δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H] = calculated 489.18 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the morpholine ring and oxazole-tosyl group orientation .

Q. How is the compound’s stability assessed under varying storage conditions for biological assays?

- Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; quantify decomposition products .

- Solution Stability : Test in DMSO/PBS at pH 7.4 and 4.5; assess precipitate formation and LC-MS profile changes .

Q. What in vitro biological screening models are appropriate for initial pharmacological profiling?

- Antifungal Activity : Broth microdilution assays against Candida spp. (MIC determination), referencing furan-containing analogs with known anticandidal effects .

- Cytotoxicity : MTT assays on NIH/3T3 fibroblasts to establish selectivity indices (IC > 100 µM preferred) .

- Enzyme Inhibition : Screen against fungal lanosterol demethylase (CYP51), given structural similarity to morpholine antifungals like amorolfine .

Q. How is the compound’s solubility optimized for pharmacokinetic studies?

- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays.

- Prodrug Derivatization : Introduce phosphate or acetyl groups at the morpholine nitrogen to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size) for improved bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results between fungal and mammalian cell models?

- Target Selectivity : Use molecular docking to compare binding affinity to fungal CYP51 vs. human homologs. Fenpropimorph analogs show species-specific sterol-binding pockets .

- Metabolic Activation : Assess cytochrome P450-mediated oxidation of the furan ring (toxic furan epoxide formation) in hepatocyte models .

- Membrane Permeability : Measure logP values (e.g., experimental logP = 3.2) to correlate hydrophobicity with off-target effects .

Q. How can computational methods guide the design of derivatives with improved target affinity?

- Pharmacophore Modeling : Map electrostatic/hydrophobic features of the tosyloxazol group for CYP51 inhibition .

- QSAR Studies : Correlate substituent variations (e.g., methyl vs. ethyl on morpholine) with antifungal potency using ML algorithms (Random Forest, SVM) .

- Free Energy Perturbation (FEP) : Simulate binding energy changes upon replacing the furan with thiophene or pyridine .

Q. What strategies resolve discrepancies in synthetic yields between small-scale and pilot-scale reactions?

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and optimize mixing efficiency .

- Scale-Up Adjustments : Replace batch reactors with continuous flow systems for exothermic steps (e.g., tosylation) to prevent byproduct formation .

- DoE Optimization : Use a central composite design to evaluate temperature, catalyst loading, and solvent polarity interactions .

Q. How is stereochemical purity validated in the morpholine ring, and what are the implications for bioactivity?

- Chiral HPLC : Employ a Chiralpak AD-H column (heptane/ethanol = 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for absolute configuration assignment .

- Bioactivity Correlation : Test isolated enantiomers in antifungal assays; (R,R)-isomers often show 10-fold higher activity due to steric complementarity .

Q. What metabolomics approaches identify off-target effects in mammalian systems?

- Untargeted Metabolomics : Use LC-QTOF-MS to profile changes in Krebs cycle intermediates and glutathione levels in treated cells .

- Isotope Tracing : Incubate with C-glucose to track perturbations in glycolysis and lipid synthesis pathways.

- Network Pharmacology : Integrate transcriptomics (RNA-seq) and protein interaction databases to map secondary targets (e.g., mTOR, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。